Decanoic acid
Overview
Description
C10H20O2 . It is a medium-chain fatty acid and a carboxylic acid. Capric acid is naturally found in coconut oil (about 10%) and palm kernel oil (about 4%) . The name “capric” is derived from the Latin word “caper,” meaning goat, due to its strong, unpleasant odor reminiscent of goats .
Mechanism of Action
Target of Action
Decanoic acid, also known as capric acid, is a medium-chain fatty acid that targets several proteins. These include furin, octanoyltransferase, 3-oxoacyl-[acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 . These proteins play various roles in cellular processes, including protein processing, fatty acid metabolism, and bacterial protein synthesis .
Mode of Action
This compound interacts with its targets in a way that can alter their function. For instance, it acts as a non-competitive antagonist at therapeutically relevant concentrations, in a voltage- and subunit-dependent manner . This interaction can lead to changes in the activity of the targeted proteins, thereby influencing cellular processes .
Biochemical Pathways
This compound is involved in the β-oxidation pathway, a metabolic process that breaks down fatty acids to produce energy . It is also involved in the production of ketone bodies, which are used as alternative energy substrates in the body . Moreover, this compound can influence the activity of the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism .
Pharmacokinetics
It has been suggested that this compound can enhance the absorption of certain compounds in the gastrointestinal tract . More research is needed to fully elucidate the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound can lead to various molecular and cellular effects. For example, it has been shown to promote a balanced metabolic profile and maintain mitochondrial integrity . It can also enhance the activity of certain enzymes, such as SIRT1, and upregulate the mitochondrial respiratory chain complexes . These effects can contribute to the overall health benefits of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Therefore, it is essential to handle and dispose of this compound appropriately to minimize its environmental impact . Additionally, the presence of other substances, such as salts, can potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Decanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing metabolic processes. One of the key interactions is with the enzyme acyl-CoA synthetase, which catalyzes the conversion of this compound into decanoyl-CoA, a crucial step in fatty acid metabolism . Additionally, this compound has been shown to inhibit the activity of diacylglycerol kinase, an enzyme involved in phosphoinositide turnover, thereby affecting cellular signaling pathways . It also activates the nuclear peroxisome proliferator-activated receptor gamma receptor, leading to increased mitochondrial proliferation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to enhance mitochondrial function and regulate the number of mitochondria in cells, which is particularly beneficial for energy production and cellular metabolism . In neuronal cells, this compound has demonstrated anticonvulsant properties, making it a potential therapeutic agent for epilepsy . It also influences cell signaling pathways by inhibiting excitatory α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a role in synaptic transmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of diacylglycerol kinase, reducing the production of diacylglycerol and subsequent activation of protein kinase C . This inhibition affects various signaling pathways, including those involved in cell growth and differentiation. This compound also activates peroxisome proliferator-activated receptor gamma, promoting the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation . Additionally, it has been shown to inhibit the mTORC1 pathway, which is crucial for cell growth and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term exposure to this compound has been associated with sustained improvements in mitochondrial function and energy metabolism . Prolonged exposure may also lead to adaptive changes in cellular processes, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve insulin sensitivity and lipid profiles without inducing weight gain . At high doses, it may cause adverse effects such as gastrointestinal discomfort and liver toxicity . The threshold for these effects varies depending on the species and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid β-oxidation and ketogenesis. In the liver, this compound is converted into decanoyl-CoA by acyl-CoA synthetase, which then enters the β-oxidation pathway to produce acetyl-CoA . Acetyl-CoA can be further utilized in the citric acid cycle or converted into ketone bodies, which serve as alternative energy sources for the brain and other tissues . This compound also influences glutamine metabolism and the Warburg effect in cancer cells, highlighting its role in cellular energy homeostasis .
Transport and Distribution
Within cells, this compound is transported and distributed by various transporters and binding proteins. It is primarily transported in the bloodstream bound to albumin and other lipoproteins . Once inside the cell, this compound is taken up by fatty acid transport proteins and transported to the mitochondria for β-oxidation . It can also be incorporated into cellular membranes, influencing membrane fluidity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, endoplasmic reticulum, and lipid droplets . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, this compound undergoes β-oxidation to produce energy . In the endoplasmic reticulum, it is involved in the synthesis of triglycerides and phospholipids . The presence of this compound in lipid droplets suggests its role in energy storage and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capric acid can be synthesized through the oxidation of decanal, which is obtained by the hydroformylation of 1-nonene . Another method involves the neutralization of an aqueous solution of strontium hydroxide with capric acid .
Industrial Production Methods: Industrially, capric acid is primarily produced through the oxidation of the corresponding aldehyde, decanal . Additionally, capric acid can be prepared by the melting-blending method, where it is combined with other fatty acids like stearic acid and palmitic acid to form eutectic mixtures .
Chemical Reactions Analysis
Types of Reactions: Capric acid undergoes various chemical reactions, including:
Oxidation: Capric acid can be oxidized to produce decanoic acid derivatives.
Reduction: It can be reduced to form decanol.
Esterification: Capric acid reacts with alcohols to form esters, which are used in perfumes and food additives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Esterification: Acid catalysts such as sulfuric acid are commonly used.
Major Products:
Oxidation: this compound derivatives.
Reduction: Decanol.
Esterification: Esters of this compound, used in perfumes and food additives.
Scientific Research Applications
Capric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Capric acid is similar to other medium-chain fatty acids, such as:
Caprylic acid (octanoic acid): Another medium-chain fatty acid with eight carbon atoms.
Lauric acid (dodecanoic acid): A medium-chain fatty acid with twelve carbon atoms.
Uniqueness: Capric acid is unique due to its specific chain length (ten carbon atoms) and its diverse range of applications in various fields, from industrial uses to potential therapeutic effects in neurological disorders .
Properties
IUPAC Name |
decanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1002-62-6 (hydrochloride salt) | |
Record name | Decanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334485 | |
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DSSTOX Substance ID |
DTXSID9021554 | |
Record name | Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021554 | |
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Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Decanoic acid is a white crystalline solid with a rancid odor. Melting point 31.5 °C. Soluble in most organic solvents and in dilute nitric acid; non-toxic. Used to make esters for perfumes and fruit flavors and as an intermediate for food-grade additives., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, White solid with an unpleasant odor; Insoluble in water; mp = 31.5 deg C; [Hawley] Off-white wax or crystalline solid with a rancid odor; Insoluble in water; [MSDSonline], Solid, white crystals/unpleasant, rancid odour | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Decanoic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | Capric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4193 | |
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Record name | Capric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |
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Record name | Decanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/10/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
514 to 518 °F at 760 mmHg (NTP, 1992), 268.7 °C, 268.00 to 270.00 °C. @ 760.00 mm Hg | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Capric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03600 | |
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Record name | DECANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Capric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |
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Flash Point |
235 °F (NTP, 1992) | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Practically insol in water (0.015 g/100 g at 20 °C); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acid, Very soluble in acetone, benzene, ethyl ether, ethanol, Soluble in most organic solvents and dilute nitric acid, In water solubility, 61.8 mg/L at 25 °C, 0.0618 mg/mL, soluble in most organic solvents; practically insoluble in water | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
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Record name | Capric acid | |
Source | DrugBank | |
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Record name | DECANOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |
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Record name | Capric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Decanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/10/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.893 (USCG, 1999) - Less dense than water; will float, 0.890 at 40 °C/4 °C, Precipitates unchanged from dil nitric acid (density 1.14) by addition of water, Density/Specfific gravity: 0.88 kg/l at 4 °C | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |
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Vapor Pressure |
1 mmHg at 257 °F ; 5 mmHg at 287.6 °F; 760 mmHg at 515.1 °F (NTP, 1992), 0.000366 [mmHg], 3.66X10-4 mm Hg at 25 °C | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Capric acid | |
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Mechanism of Action |
It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ..., ... the effect of fatty acids on interleukin (IL)-8 production in a human intestinal epithelial cell line (Caco-2) /was investigated/. The cells were cultured as monolayers on microporous membranes in culture inserts. Oleic acid (OA), capric acid (CA), docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) were applied to the apical compartment of Caco-2 cell monolayers. The concentration of IL-8 in the basolateral medium was measured by using enzyme-linked immunosorbent assay, and the expression of IL-8 mRNA was measured by using competitive reverse transcription--polymerase chain reaction. Protein kinase C inhibitors (GF109203X and calphostin C) and H-7 (a protein kinase inhibitor) were used to study the mechanisms by which IL-8 production is stimulated. Both OA and CA enhanced IL-8 production (approximately fivefold), whereas DHA and EPA did not. Both OA and CA also enhanced IL-1-induced IL-8 production. The onset of OA-induced IL-8 production was delayed compared with that of CA-induced IL-8 production. Both OA and CA enhanced IL-8 mRNA expression (approximately fivefold) after 6 and 3 hr, respectively. The protein kinase inhibitor (H-7) reduced both OA- and CA-induced IL-8 production by 88.0 and 85.9%, respectively. The protein kinase C inhibitors (GF109203X and calphostin C) reduced OA-induced IL-8 production by 29.3 and 54.5%, respectively, but showed no effect on CA-induced IL-8 production. These findings suggest that not only OA but also CA stimulates IL-8 production in intestinal epithelial cells, and the mechanisms of action differ between OA and CA. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |
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Color/Form |
Crystalline solid, White crystals, Needles, White crystals or needles, Pale yellow solid | |
CAS No. |
334-48-5 | |
Record name | DECANOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/17804 | |
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Record name | Decanoic acid | |
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Record name | Decanoic acid | |
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Record name | Capric acid | |
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URL | https://www.drugbank.ca/drugs/DB03600 | |
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Record name | Decanoic acid | |
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Record name | Decanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9EDB6V73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DECANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Capric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.7 °F (NTP, 1992), 31.5 °C, 31.9 °C | |
Record name | DECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Capric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DECANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Capric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.